7-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
The compound 7-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiadiazole ring, and a bicyclic core, making it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the pyrazole and thiadiazole intermediates. The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones, followed by cyclization. The thiadiazole ring is typically formed by the reaction of thiosemicarbazides with carboxylic acids or their derivatives. The final step involves the coupling of these intermediates with the bicyclic core under specific reaction conditions, such as the use of coupling agents like EDCI or DCC, and catalysts like DMAP .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of intermediates and the final coupling reaction, as well as the implementation of green chemistry principles to reduce waste and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like LiAlH4 or NaBH4.
Substitution: The pyrazole and thiadiazole rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or H2O2 under acidic conditions.
Reduction: Reagents like LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines under basic or acidic conditions
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and thiadiazole rings can bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- **7-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.
Properties
Molecular Formula |
C17H18N6O4S3 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
7-[(2-ethylpyrazole-3-carbonyl)amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H18N6O4S3/c1-3-22-10(4-5-18-22)13(24)19-11-14(25)23-12(16(26)27)9(6-28-15(11)23)7-29-17-21-20-8(2)30-17/h4-5,11,15H,3,6-7H2,1-2H3,(H,19,24)(H,26,27) |
InChI Key |
QTGSGHXAKGMFDA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=C(S4)C)C(=O)O |
Origin of Product |
United States |
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